3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
CAS No.: 53573-82-3
Cat. No.: VC21152224
Molecular Formula: C28H38O5
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53573-82-3 |
|---|---|
| Molecular Formula | C28H38O5 |
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | (8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |
| Standard InChI | InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1 |
| Standard InChI Key | TZVFNUBGWDFYRL-XIOQBIFOSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
| SMILES | CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
| Canonical SMILES | CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
Introduction
The compound 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic derivative of estratriene, featuring tetrahydropyranyl ether groups at both the 3 and 17β positions and a ketone group at the 6 position. This modification significantly alters its chemical and biological properties compared to its parent compounds.
Synthesis Methods
The synthesis of 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene typically involves several steps:
-
Starting Material Preparation: The synthesis begins with estratriene derivatives, which are then protected at the hydroxyl groups using tetrahydropyranyl (THP) groups.
-
Oxidation: The introduction of a ketone group at the 6 position can be achieved through selective oxidation reactions.
-
Purification: Final purification steps often involve chromatography to isolate the desired compound.
Biological Activity
While specific biological activities of 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene are not well-documented, estratriene derivatives generally exhibit a range of biological effects due to their ability to interact with estrogen receptors. Modifications such as the addition of tetrahydropyranyl ether groups can alter receptor affinity and specificity.
Research Applications
This compound may be used in research related to:
-
Steroid Chemistry: As a model for studying the effects of modifying steroid structures on biological activity.
-
Pharmacology: Investigating its potential as a lead compound for developing new therapeutic agents.
Data Tables
Given the limited availability of specific data on 3,17β-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene, the following table provides general information on related compounds:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 17β-Estradiol 3-tetrahydropyranyl ether | C23H32O3 | 356.5 g/mol | 3589-90-0 |
| (17β)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-one | C28H38O5 | 454.6 g/mol | 53573-82-3 |
| 3-O-Methyl 6-Keto 17β-Estradiol 17-O-Tetrahydropyran | C24H32O4 | 384.51 g/mol | 174497-42-8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume